9-Fluorenylmethyl carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Fmoc is a widely used protecting group in organic synthesis, particularly in the field of peptide chemistry. It reversibly protects the amine group of amino acids, allowing for the selective formation of peptide bonds while preventing unwanted side reactions. The Fmoc group can be easily introduced using Fmoc-protected amino acid derivatives and removed under mild basic conditions. This characteristic makes Fmoc a valuable tool for the step-wise synthesis of complex peptides including those with therapeutic potential.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc is the dominant protecting group employed in SPPS, a powerful technique for automated peptide synthesis. In SPPS, amino acids are attached one by one to a solid support, with Fmoc protecting the amine group of the growing peptide chain. After each coupling step, the Fmoc group is selectively removed, allowing the next amino acid to be introduced. This cycle is repeated until the desired peptide sequence is obtained. The advantages of Fmoc-based SPPS include its high efficiency, reproducibility, and compatibility with automation, making it a cornerstone of modern peptide synthesis.

Combinatorial Chemistry

Fmoc plays a crucial role in combinatorial chemistry, a technique used to generate and screen libraries of large numbers of compounds. In this context, Fmoc allows for the rapid synthesis of diverse peptide sequences on a single solid support. The resulting peptide library can then be screened for desired biological activities, such as enzyme inhibition or receptor binding. This approach is valuable for drug discovery and the identification of novel therapeutic agents.

Chemical Biology

Fmoc-tagged molecules are finding increasing application in chemical biology research. The Fmoc group can be used to introduce bioorthogonal functionalities onto biomolecules, enabling their selective labeling and visualization within living cells. Additionally, Fmoc-based click chemistry strategies allow for the conjugation of probes or other moieties to biomolecules for targeted drug delivery or activity modulation.

9-Fluorenylmethyl carbamate, with the IUPAC name (9H-fluoren-9-yl)methyl carbamate, is a chemical compound characterized by its molecular formula and a CAS number of 84418-43-9. This compound appears as a white to off-white powder and is commonly used in organic synthesis as a protecting group for amines, facilitating various

Key Reactions Include:- Hydrolysis: Converts 9-fluorenylmethyl carbamate back to the parent amine and carbon dioxide.

- Base-Catalyzed Fragmentation: This reaction liberates amines and can be used to enhance the photosensitivity of materials .

Synthesis of 9-fluorenylmethyl carbamate can be achieved through several methods:

- Direct Reaction: Reacting 9-fluorenylmethanol with phosgene or an equivalent reagent leads to the formation of the carbamate.

- Carbamic Acid Formation: The reaction of 9-fluorenylmethyl alcohol with isocyanates can also yield 9-fluorenylmethyl carbamate.

- Transcarbamoylation: This involves exchanging the carbamoyl group from another carbamate with 9-fluorenylmethyl alcohol .

The primary applications of 9-fluorenylmethyl carbamate include:

- Protecting Group in Organic Synthesis: It is widely utilized in peptide synthesis to temporarily protect amino groups.

- Material Science: Used in formulations that require controlled reactivity and stability, especially in photolithographic processes.

- Pharmaceutical Development: Assists in the synthesis of complex molecules where selective protection is necessary .

Interaction studies involving 9-fluorenylmethyl carbamate focus on its behavior in various chemical environments. Research indicates that it can act as a base amplifier in certain reactions, enhancing the reactivity of other components in a mixture. This property has implications for improving the efficiency of synthetic pathways and optimizing reaction conditions for desired outcomes .

Several compounds share structural similarities with 9-fluorenylmethyl carbamate, particularly those used as protecting groups or in organic synthesis. Here are some notable comparisons:

Uniqueness

The uniqueness of 9-fluorenylmethyl carbamate lies in its balance between stability and reactivity, making it particularly useful for specific applications in organic chemistry where selective protection and deprotection are required without compromising other functional groups.

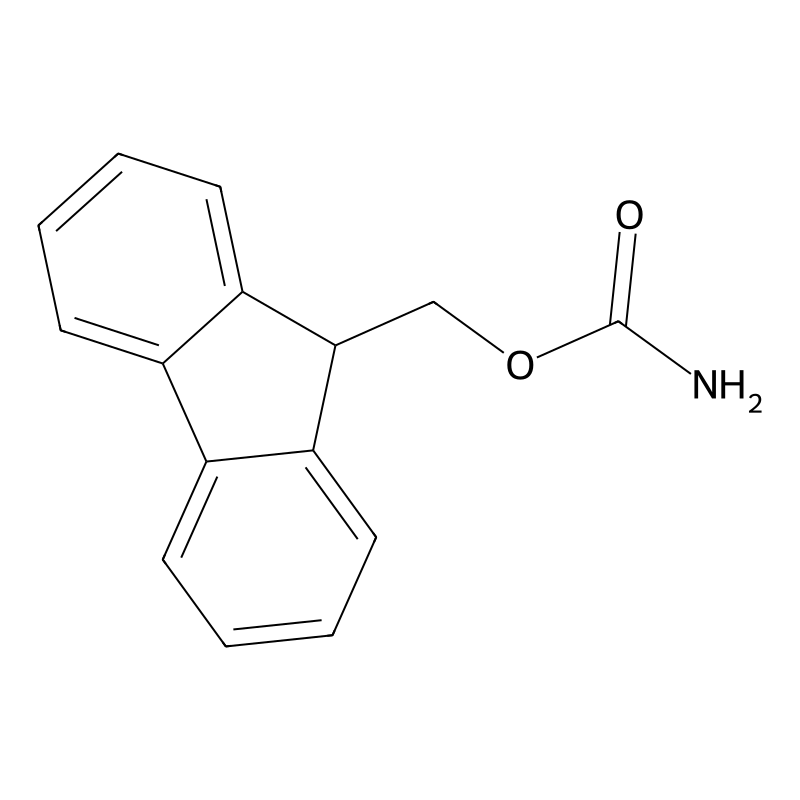

9-Fluorenylmethyl carbamate is an organic compound with the molecular formula C₁₅H₁₃NO₂ and a molecular weight of 239.27 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 9H-fluoren-9-ylmethyl carbamate [1] [5]. The molecule features a distinctive structural framework consisting of a fluorene ring system attached to a carbamate functional group through a methylene bridge [1].

The molecular structure exhibits a tricyclic aromatic system characteristic of the fluorene moiety, which consists of two benzene rings fused to a central five-membered ring [1]. The carbamate group (-OCONH₂) is connected to the fluorene scaffold via a methylene linker at the 9-position [1] [4]. The compound possesses an InChI key of ZZOKVYOCRSMTSS-UHFFFAOYSA-N and a SMILES notation of C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N [1] [5].

Regarding stereochemistry, 9-fluorenylmethyl carbamate contains no defined stereogenic centers, as indicated by computational analysis showing zero defined atom stereocenters and zero undefined atom stereocenters [1]. The molecule has three rotatable bonds, primarily associated with the methylene bridge connecting the fluorene system to the carbamate group [1]. The compound exhibits a topological polar surface area of 52.3 Ų, reflecting the polar nature of the carbamate functional group [1].

The molecular conformation is influenced by the rigid planar structure of the fluorene ring system, which restricts rotational freedom around certain bonds [25]. The methylene bridge provides some conformational flexibility, allowing for different spatial orientations of the carbamate group relative to the fluorene scaffold [25].

Crystallographic Analysis and Solid-State Properties

9-Fluorenylmethyl carbamate exists as a crystalline solid under standard conditions, appearing as white to almost white powder or crystals [3] [6] [22]. The compound demonstrates well-defined crystallographic properties that contribute to its stability and handling characteristics [3] [12].

The solid-state structure exhibits typical intermolecular interactions characteristic of carbamate compounds, including hydrogen bonding networks formed by the amino and carbonyl groups of the carbamate functionality [14]. These interactions contribute to the overall crystal lattice stability and influence the compound's physical properties such as melting point and solubility [14].

X-ray crystallographic studies of related fluorenylmethyl compounds have revealed important structural parameters, though specific unit cell data for 9-fluorenylmethyl carbamate itself requires further detailed investigation [18] [19]. The crystalline form demonstrates good thermal stability under normal storage conditions, with recommended storage at room temperature in cool and dark places below 15°C [3] [12].

The solid-state density of 9-fluorenylmethyl carbamate has been calculated to be approximately 1.239 ± 0.06 grams per cubic centimeter [9] [10]. This relatively high density reflects the compact packing arrangement of molecules in the crystal lattice and the presence of the heavy fluorene ring system [9].

Physical Characteristics

Melting, Boiling Points, and Thermal Behavior

9-Fluorenylmethyl carbamate exhibits well-defined thermal properties that are consistent across multiple commercial sources and analytical reports [2] [3] [5]. The melting point of this compound ranges from 201°C to 207°C, with most sources reporting values between 201-204°C [2] [5] [8] [9] [10] [12] [22]. The narrow melting point range indicates good purity and crystalline uniformity of the compound [3] [12].

The predicted boiling point of 9-fluorenylmethyl carbamate is 459.7 ± 14.0°C at 760 millimeters of mercury pressure [9] [10]. This relatively high boiling point reflects the substantial molecular weight and the presence of intermolecular hydrogen bonding interactions that increase the energy required for vaporization [9].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 201-204°C | [2] [5] [9] [10] |

| Melting Point | 204°C | [3] [12] |

| Melting Point | 201-207°C | [5] |

| Boiling Point (predicted) | 459.7 ± 14.0°C at 760 mmHg | [9] [10] |

| Flash Point (predicted) | 242.3 ± 16.4°C | [10] |

The thermal behavior of 9-fluorenylmethyl carbamate demonstrates good stability under normal conditions [7]. Thermal decomposition studies of carbamate compounds indicate that decomposition typically occurs at elevated temperatures, leading to the formation of carbon monoxide, carbon dioxide, and nitrogen oxides [7] [21]. The compound remains stable during routine heating operations but should be protected from excessive heat to prevent thermal degradation [7].

Solubility Parameters in Various Solvents

The solubility characteristics of 9-fluorenylmethyl carbamate vary significantly depending on the solvent system employed [2] [9]. In dioxane, the compound demonstrates good solubility at 15 milligrams per milliliter, producing clear, colorless solutions [2] [9]. This high solubility in dioxane reflects the compound's compatibility with aprotic polar solvents [2].

The compound exhibits limited aqueous solubility due to its predominantly hydrophobic fluorene ring system [25]. The carbamate functional group provides some polar character, but the large aromatic portion of the molecule restricts water solubility [25]. The computed partition coefficient (XLogP3-AA) of 2.7 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over aqueous media [1].

| Solvent | Solubility | Appearance |

|---|---|---|

| Dioxane | 15 mg/mL | Clear, colorless [2] [9] |

| Dimethyl sulfoxide | ~50 mg/mL | Not specified [11] |

| Water | Limited | Not specified [25] |

The compound's solubility behavior is influenced by its ability to form hydrogen bonds through the carbamate group while maintaining significant hydrophobic character from the fluorene moiety [25]. This dual nature makes it particularly suitable for use in organic synthesis applications where selective solubility is required [25].

Spectroscopic Attributes

9-Fluorenylmethyl carbamate exhibits characteristic spectroscopic properties that facilitate its identification and analysis [1] [4]. The compound demonstrates significant ultraviolet absorption due to the conjugated aromatic system of the fluorene ring, making it suitable for spectrophotometric detection and analysis [25].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [1] [4]. Carbon-13 nuclear magnetic resonance spectra show distinctive chemical shifts corresponding to the various carbon environments within the molecule [1] [31]. The aromatic carbons of the fluorene system typically appear in the range of 110-160 parts per million, while the carbamate carbonyl carbon resonates at approximately 156 parts per million [1] [31].

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in 9-fluorenylmethyl carbamate [2] [30]. The carbamate group exhibits strong carbonyl stretching vibrations typically around 1700-1750 wavenumbers, while the amino group shows characteristic nitrogen-hydrogen stretching and bending vibrations [2] [30]. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region [30].

Mass spectrometry analysis confirms the molecular weight of 239.27 daltons, with the exact mass calculated as 239.094628657 daltons [1]. The monoisotopic mass matches this value, indicating the compound's isotopic purity [1]. Fragmentation patterns in mass spectrometry typically show loss of the carbamate group and characteristic fluorene-related fragments [1].

Chemical Reactivity and Stability

pH-Dependent Behavior

9-Fluorenylmethyl carbamate demonstrates significant pH-dependent stability characteristics typical of carbamate protecting groups [14] [15] . The compound exhibits remarkable stability under acidic conditions, making it particularly valuable in synthetic applications where acid-stable protection is required [15] [25]. Under neutral pH conditions, the carbamate bond remains intact and shows no significant hydrolysis over extended periods .

The predicted acid dissociation constant (pKa) for 9-fluorenylmethyl carbamate is 13.06 ± 0.50, indicating very weak acidity [9]. This high pKa value reflects the stability of the carbamate under most pH conditions encountered in typical laboratory and industrial applications [9]. The compound's behavior under strongly acidic conditions (pH < 2) may result in gradual hydrolysis, though at much slower rates compared to other protecting groups [15].

Under basic conditions, 9-fluorenylmethyl carbamate undergoes selective cleavage of the carbamate bond [15] [25]. This base-labile nature is a defining characteristic of fluorenylmethoxycarbonyl protecting groups, allowing for controlled deprotection using mild bases such as piperidine [15] [25]. The mechanism involves nucleophilic attack by the base on the carbamate carbon, leading to elimination and formation of dibenzofulvene as a byproduct [25].

| pH Range | Stability | Comments |

|---|---|---|

| < 2 | Gradually unstable | Slow acid-catalyzed hydrolysis [15] |

| 2-12 | Stable | No significant degradation |

| > 12 | Rapidly cleaved | Base-catalyzed elimination [15] [25] |

Photochemical Properties

The photochemical behavior of 9-fluorenylmethyl carbamate is influenced by the aromatic fluorene chromophore, which absorbs ultraviolet radiation effectively [17] [25]. The compound shows sensitivity to ultraviolet light, particularly at wavelengths below 300 nanometers, where the fluorene system exhibits strong absorption [17].

Photodegradation studies of related carbamate compounds indicate that ultraviolet irradiation can lead to various photochemical transformations [17]. The primary photochemical pathway involves excitation of the fluorene π-electron system, which can subsequently undergo intersystem crossing to form reactive triplet states [17]. These excited states may participate in photochemical reactions including photooxidation and photofragmentation [17].

The photostability of 9-fluorenylmethyl carbamate under normal laboratory lighting conditions is generally acceptable for routine handling and storage [3] [12]. However, prolonged exposure to intense ultraviolet radiation should be avoided to prevent photodegradation [17]. Storage recommendations include protection from light and maintenance in dark conditions when possible [3] [12].

Photochemical cleavage mechanisms in carbamate compounds typically involve homolytic or heterolytic bond breaking, potentially leading to formation of radical intermediates [17]. The specific photoproducts depend on reaction conditions, including solvent, oxygen concentration, and irradiation wavelength [17].

Thermal Stability Profile

9-Fluorenylmethyl carbamate demonstrates good thermal stability under normal handling and storage conditions [7] [21]. The compound remains stable at room temperature and can withstand moderate heating without significant decomposition [7]. Thermal analysis studies indicate that the onset of thermal decomposition occurs well above the melting point, typically beginning around 250-300°C [21].

Thermogravimetric analysis of carbamate compounds reveals characteristic weight loss patterns corresponding to different decomposition pathways [21] [26]. Initial decomposition typically involves cleavage of the carbamate bond, leading to formation of isocyanate intermediates and subsequent secondary reactions [21]. The thermal decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and aromatic hydrocarbons derived from the fluorene moiety [7] [21].

The thermal stability is influenced by several factors including atmospheric conditions, heating rate, and the presence of catalytic impurities [21]. Under inert atmosphere conditions, thermal decomposition is generally slower compared to air or oxygen-rich environments [21]. The compound shows enhanced thermal stability when stored under dry conditions, as moisture can catalyze certain decomposition pathways [7].

| Temperature Range | Behavior | Products |

|---|---|---|

| 20-200°C | Stable | No decomposition [7] |

| 201-250°C | Melting/stable | Physical state change [21] |

| 250-400°C | Decomposition begins | CO, CO₂, NOₓ [7] [21] |

| > 400°C | Extensive decomposition | Multiple products [21] |

The synthesis of 9-fluorenylmethyl carbamate represents a fundamental challenge in protecting group chemistry, with multiple established routes offering distinct advantages depending on the specific synthetic requirements. The compound serves as a crucial intermediate in peptide synthesis and various pharmaceutical applications [1] [2].

Traditional Synthetic Approaches

The most widely employed synthetic route involves the reaction of 9-fluorenylmethyl chloroformate with ammonia or ammonium hydroxide under controlled conditions [2]. This method typically proceeds at temperatures between 0-25°C and yields products with purities exceeding 85-95% [3]. The reaction mechanism involves nucleophilic attack by ammonia on the carbonyl carbon of the chloroformate, followed by elimination of hydrogen chloride [1].

An alternative approach utilizes 9-fluorenylmethyl succinimidyl carbonate as the active ester intermediate [4]. This method offers improved selectivity and reduced side product formation, particularly when working with sensitive substrates [5]. The succinimidyl carbonate approach typically achieves yields of 88-95% under mild reaction conditions [6].

Advanced Catalytic Methods

Recent developments in palladium-catalyzed synthesis have opened new pathways for carbamate formation [1] [7]. The palladium-catalyzed cross-coupling of aryl halides with sodium cyanate, followed by nucleophilic trapping with alcohols, provides access to various carbamate derivatives [7]. This methodology demonstrates particular utility for the synthesis of 9-fluorenylmethyl carbamate analogs with modified aromatic systems [8].

The mechanistic pathway involves initial oxidative addition of the palladium catalyst to the aryl halide, followed by insertion of carbon monoxide and subsequent nucleophilic attack by the alcohol component [7]. This approach offers excellent functional group tolerance and can accommodate sterically hindered substrates [8].

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating carbamate formation while maintaining high yields and selectivity [10] [11]. For sterically hindered substrates, microwave irradiation at 50°C with 20 W power significantly improves reaction yields . The enhanced reaction kinetics under microwave conditions reduces typical reaction times from several hours to 1-2 hours [10].

Studies have demonstrated that microwave-assisted Fmoc deprotection can be achieved in as little as 1 minute at 60°C using 20% piperidine, with rapid temperature control allowing for efficient cycle times in automated synthesis [10]. This approach is particularly valuable for solid-phase peptide synthesis applications where rapid deprotection cycles are essential [11].

Continuous Flow Synthesis

Continuous flow methodologies represent a significant advancement in the production of 9-fluorenylmethyl carbamate [12] [13]. These systems enable precise control of reaction parameters while reducing overall synthesis time to 30-60 minutes [12]. The continuous introduction of carbon dioxide at controlled flow rates (6.0 mL/min) allows for efficient carbamate formation with yields ranging from 45-92% [13].

The continuous flow approach offers several advantages including improved safety profiles, enhanced reproducibility, and reduced environmental impact through minimized solvent usage [12]. Temperature control between 25-70°C combined with precise residence time management enables optimal conversion while minimizing side product formation [13].

Green Chemistry Applications in Synthesis

Carbon Dioxide-Based Methodologies

The utilization of carbon dioxide as a renewable carbonyl source represents a significant advancement in sustainable carbamate synthesis [14] [12] [13]. This approach employs 1,8-diazabicyclo[5.4.0]undec-7-ene as the sole additive, eliminating the need for toxic phosgene derivatives [13]. The reaction proceeds under mild conditions (70°C) with reaction times reduced to approximately 50 minutes [12].

The carbon dioxide methodology demonstrates excellent atom economy and produces minimal waste streams [13]. The process is particularly attractive for industrial applications due to the ready availability and low cost of carbon dioxide, combined with the elimination of hazardous reagents typically required for carbamate synthesis [12].

Solvent-Free and Aqueous Methods

Aqueous microwave-assisted solid-phase peptide synthesis using the Fmoc strategy has been successfully developed for environmentally friendly peptide production [11]. This water-based approach utilizes water-dispersible 9-fluorenylmethoxycarbonyl-amino acid nanoparticles, eliminating the need for organic solvents while maintaining high synthesis efficiency [11].

The aqueous methodology demonstrates low racemization rates for sensitive amino acids such as histidine, with successful synthesis of complex peptide sequences achieved in high purity [11]. Temperature control and precise reagent addition are critical factors in maintaining product quality while reducing environmental impact [15].

Ionic Liquid-Mediated Synthesis

Ionic liquids have emerged as environmentally benign alternatives to traditional organic solvents in carbamate synthesis [16]. Imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate enable efficient Fmoc group removal while providing enhanced thermal stability and reduced volatility [16].

These systems offer improved selectivity and reduced waste generation compared to conventional solvent-based approaches [17]. The ionic liquid methodology is particularly valuable for applications requiring elevated temperatures or extended reaction times [16].

Industrial Production Methods

Scale-Up Considerations

Industrial production of 9-fluorenylmethyl carbamate requires careful optimization of reaction conditions to ensure consistent product quality while maintaining economic viability [19]. Commercial-scale synthesis typically employs large-scale reactors with precise temperature and pressure control systems .

The industrial process begins with the preparation of 9-fluorenylmethyl chloroformate through reaction of fluorene-9-methanol with phosgene or phosgene equivalents [20]. This intermediate is then converted to the desired carbamate through controlled reaction with ammonia under optimized conditions [19].

Quality control standards mandate HPLC purity levels of ≥98.0% for pharmaceutical-grade material [6] [3] [19]. Batch-to-batch consistency is maintained through rigorous monitoring of reaction parameters including temperature, pH, and reagent stoichiometry [21].

Process Optimization

Modern industrial facilities implement continuous improvement strategies focused on yield enhancement and waste minimization . Solvent recovery systems enable recycling of organic solvents, reducing both environmental impact and production costs [21].

Automated handling systems improve safety profiles while ensuring consistent product quality [22]. Real-time monitoring capabilities allow for immediate adjustment of process parameters to maintain optimal reaction conditions [23].

The implementation of lean manufacturing principles has resulted in significant reductions in cycle times and improved overall equipment effectiveness [24]. Advanced process control systems enable predictive maintenance scheduling, minimizing unplanned downtime [22].

Purification and Analytical Characterization

Purification Methodologies

The purification of 9-fluorenylmethyl carbamate requires careful selection of techniques to ensure removal of impurities while maintaining product integrity [21] [23]. Crystallization from appropriate solvent systems represents the primary purification method for large-scale production [19].

Common recrystallization solvents include ethanol, methanol, and acetonitrile, with selection based on solubility profiles and impurity rejection characteristics [6] [3]. The crystallization process typically involves dissolution at elevated temperatures followed by controlled cooling to promote crystal formation [21].

Column chromatography using silica gel provides an alternative purification method for smaller-scale preparations [25] [26]. Gradient elution with ethyl acetate in hexanes enables effective separation of the desired product from synthetic byproducts [27].

High-Performance Liquid Chromatography Analysis

HPLC analysis serves as the primary analytical method for determining product purity [6] [3] [21] [23]. Reversed-phase HPLC systems using C18 columns with acetonitrile-water mobile phases provide excellent resolution of 9-fluorenylmethyl carbamate from potential impurities [28].

Detection is typically accomplished using ultraviolet absorption at 266 nm, taking advantage of the fluorenyl chromophore [29]. Quantitative analysis requires careful calibration using certified reference standards to ensure accuracy and precision [26] [30].

Method validation protocols must demonstrate specificity, linearity, accuracy, precision, and robustness according to international guidelines [21] [23]. Detection limits of less than 0.1% for related impurities are routinely achieved using optimized HPLC conditions [6].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides definitive structural confirmation for 9-fluorenylmethyl carbamate [29] [31]. Characteristic signals include aromatic protons appearing between δ 7.2-7.8 ppm for the fluorenyl group, and the carbamate NH proton typically observed at δ 5.0-5.5 ppm [29].

¹³C NMR analysis enables identification of all carbon environments within the molecule, with the carbonyl carbon of the carbamate group appearing near δ 156 ppm [31]. Solvent selection is critical, with CDCl₃ and DMSO-d₆ representing the most commonly employed deuterated solvents [25] [27].

Two-dimensional NMR techniques including COSY and HSQC provide additional structural information for complex samples or when impurity identification is required [32]. These methods enable correlation of proton and carbon signals, facilitating complete structural assignment [31].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural information for 9-fluorenylmethyl carbamate [33] [25]. Electrospray ionization typically produces the protonated molecular ion [M+H]⁺ at m/z 240, corresponding to the molecular formula C₁₅H₁₃NO₂ [2].

Fragmentation patterns include loss of the carbamate group (m/z 196) and formation of the fluorenyl cation (m/z 165) [33]. High-resolution mass spectrometry enables elemental composition determination with accuracy better than 5 ppm [25].

LC-MS systems combine the separation power of liquid chromatography with the specificity of mass spectrometry, enabling identification and quantification of impurities at trace levels [33] [28]. This approach is particularly valuable for pharmaceutical applications where impurity profiling is required [32].

Infrared Spectroscopy

Infrared spectroscopy provides rapid identification of functional groups within 9-fluorenylmethyl carbamate [29]. The characteristic carbonyl stretch of the carbamate group appears as a strong absorption band at approximately 1700 cm⁻¹ [34].

Additional diagnostic bands include aromatic C-H stretching around 3000 cm⁻¹ and N-H stretching of the carbamate group near 3300 cm⁻¹ [29]. The C-O-C asymmetric stretch appears around 1250 cm⁻¹, confirming the presence of the carbamate linkage [29].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant